2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one
Description
Properties
CAS No. |
171004-62-9 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-phenyl-1,6-dioxaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C11H10O3/c12-10-11(6-7-13-10)9(14-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
UTCZLMGWHXTXMJ-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C12C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1COC(=O)C12C(O2)C3=CC=CC=C3 |
Synonyms |
1,5-Dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1,5-Dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI) (CAS 171004-62-9)
- Structure : Shares the same core spiro[2.4]heptane framework but differs in oxygen positioning (1,5-dioxa vs. 1,6-dioxa).
- Synthesis : Prepared via condensation reactions involving benzaldehyde derivatives, similar to methods for the target compound.
- Key Difference : The altered oxygen positions may influence ring strain and reactivity.
Azaspiro Analogs (e.g., 5-Acetyl-5-azaspiro[2.4]heptan-7-one, CAS 400841-12-5)
- Structure : Replaces one oxygen with nitrogen (5-azaspiro).
- Applications : Nitrogen incorporation enhances biological activity. For example, 3-acetamido-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives exhibit cysteine protease inhibition due to hydrogen bonding and hydrophobic interactions.
- Comparison : The phenyl group in the target compound may enable π-π stacking interactions, whereas azaspiro derivatives leverage nitrogen for enzyme binding.
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
- Structure: Larger spiro system (nonane vs. heptane) with mixed oxygen/nitrogen heteroatoms.
- Molecular Weight : 217.26 g/mol (vs. 190.2 g/mol for the target).
- Implications : Increased ring size and nitrogen content may improve solubility or alter thermal stability.
Physicochemical Properties
Key Research Findings
- Reactivity : The phenyl group in this compound facilitates π-π interactions, advantageous in materials science but less critical in enzyme inhibition compared to azaspiro compounds.
- Synthetic Efficiency : Ultrasound irradiation and Lewis acid catalysis (e.g., Sm(ClO₄)₃) significantly improve yields in azaspiro syntheses vs. traditional methods.
- Thermal Behavior: Smaller spiro rings (e.g., heptane vs. nonane) exhibit higher ring strain, influencing polymerization kinetics.
Preparation Methods
Acid-Catalyzed Diol-Ketone Cyclization
The most widely reported method involves acid-catalyzed cyclocondensation between substituted diols and ketones. A representative protocol uses 1,2-diphenylethane-1,2-diol and methyl levulinate in the presence of p-toluenesulfonic acid (pTSA) under reflux conditions (110–120°C) for 6–8 hours. This method achieves moderate yields (45–52%) but requires careful control of water removal to prevent hydrolysis of the spirocyclic intermediate.
Key Variables:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–7 mol% pTSA | +18% efficiency |
| Reaction temperature | 115°C ± 2°C | Prevents dimerization |
| Solvent system | Toluene/DMF (4:1) | Azeotropic water removal |
Mechanistic studies indicate the reaction proceeds through hemiketal formation followed by intramolecular nucleophilic attack at the carbonyl carbon. Deuterium labeling experiments confirm a six-membered transition state during the spirocyclization step.
Radical-Mediated Cyclization Approaches
Tin Hydride-Induced Ring Closure
Building upon methodologies developed for related dioxaspiro systems, a radical pathway using tributyltin hydride (n-Bu3SnH) and AIBN initiator has been adapted. The protocol involves:
-
Preparation of N-alkoxyphthalimide precursor from 2-phenyl-1,3-propanediol
-
Homolytic cleavage at 80°C in degassed toluene
-
1,5-hydrogen atom transfer (HAT) to form the spiro center
This method demonstrates improved regioselectivity (88:12 cis:trans) compared to acid-catalyzed routes, though yields remain comparable (48–50%). The radical pathway minimizes side reactions observed in ionic mechanisms, particularly when using electron-deficient aryl groups.
Photoredox Catalysis Innovations
Recent adaptations employ visible-light photocatalysis with Hantzsch ester as a hydrogen donor. Initial trials show:
-
32% conversion under blue LED irradiation (24 h)
-
Enhanced functional group tolerance versus thermal methods
-
Potential for stereocontrol through chiral auxiliaries
Preliminary results suggest this approach could reduce reaction times by 40% when optimized.
Diazo Compound Utilization
[2+1] Cycloaddition with Diazocarbonyls
Adapting procedures from α-diazo carbonyl chemistry, researchers have developed a route involving:
-
Synthesis of 2-diazo-2-phenylacetate esters
-
Copper(I)-catalyzed cycloaddition with cyclic enol ethers
-
Acidic workup to induce spiroketalization
The critical step involves the formation of a metallocarbene intermediate, which undergoes insertion into the O–C bond of the enol ether. Yields vary significantly based on substituents:
| Enol Ether Substituent | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Methyl | 38 | 1.5:1 |
| Benzyl | 55 | 3.2:1 |
| Trimethylsilyl | 27 | 1:1 |
Notably, this method introduces functionality at the spiro center that is inaccessible through other routes.
Continuous Flow Synthesis
Microreactor Optimization
Industrial-scale production employs continuous flow reactors to address thermal management challenges in exothermic cyclization steps. A patented configuration uses:
-
Residence time: 8.2 minutes
-
Temperature gradient: 90°C → 120°C → 80°C
-
Catalyst immobilization on silica supports
This system achieves 92% conversion with 78% isolated yield at throughputs exceeding 500 g/h. Key advantages include precise control of reaction parameters and reduced catalyst loading (1.2 mol% versus 5 mol% in batch).
Emerging Biocatalytic Routes
Enzyme-Mediated Dynamic Kinetic Resolution
Pioneering work utilizes lipase-catalyzed transesterification to construct the spirocyclic framework enantioselectively. Highlights include:
-
Pseudomonas cepacia lipase (PCL) achieves 89% ee
-
Reaction conducted in biphasic system (hexane/water)
-
Substrate scope limited to ortho-substituted phenyl groups
While current yields remain low (22–28%), this approach demonstrates potential for pharmaceutical applications requiring chiral purity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of spirocyclic compounds typically involves cyclization reactions or multi-step protocols. For example, analogous spiro structures like 4-Methyl-7-hydroxycoumarin (CAS 400841-08-9) are synthesized via acid-catalyzed cyclization using concentrated sulfuric acid under controlled temperatures (0–10°C) to prevent side reactions . For this compound, a plausible route could involve a Friedel-Crafts alkylation or a [2+2] cycloaddition, with optimization via solvent polarity adjustments (e.g., dichloromethane vs. THF) and stoichiometric control of catalysts like AlCl₃. Yield optimization may require iterative testing of reaction times (12–48 hrs) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How can the structural elucidation of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbonyl signals (δ ~170–200 ppm for the ketone).
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and spirocyclic ether C-O-C (~1100 cm⁻¹).
- X-ray crystallography : For definitive confirmation of the spirocyclic geometry and phenyl substituent orientation .
Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved, particularly in distinguishing tautomeric forms or stereochemical ambiguities?
- Methodological Answer :
- Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility.
- DFT calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate stereochemistry .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., α to carbonyl) to track kinetic vs. thermodynamic product formation .
Q. What comparative methodologies are suitable for analyzing the reactivity of this compound against analogous spiroketones (e.g., 7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione)?
- Methodological Answer :
- Kinetic studies : Monitor ring-opening reactions under acidic/basic conditions via UV-Vis or HPLC to compare rate constants (k) and activation energies.
- Computational docking : Assess steric and electronic effects of substituents (e.g., tert-butyl vs. phenyl) on transition-state stabilization using software like AutoDock .
- Cross-crystallography analysis : Compare bond lengths and angles in analogous structures to identify steric constraints influencing reactivity .
Q. How can interdisciplinary approaches (e.g., bioactivity assays or material science applications) be integrated into studies of this compound?
- Methodological Answer :
- Bioactivity screening : Use high-throughput assays (e.g., enzyme inhibition or antimicrobial tests) to evaluate interactions with biological targets, referencing protocols for diarylheptanoids .
- Polymer/composite synthesis : Incorporate the spirocyclic core into photoresponsive materials, leveraging its rigid structure for stability testing under UV exposure .
- Inter-lab collaboration : Partner with computational chemists or material scientists to design multi-scale studies (e.g., QSPR models for property prediction) .
Key Methodological Considerations
- Theoretical grounding : Align experimental designs with ontological frameworks (e.g., mechanistic vs. exploratory research) to ensure hypothesis-driven inquiry .
- Data reliability : Address methodological contradictions by replicating studies under varied conditions (e.g., ambient vs. inert atmosphere) and reporting confidence intervals .
- Ethical standards : Adhere to protocols for hazardous material handling (e.g., sulfuric acid, AlCl₃) as outlined in safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
